n-Benzyl-tert-butyl-d9-amine

Quantitative Bioanalysis LC-MS Method Validation Stable Isotope Dilution

N-Benzyl-tert-butyl-d9-amine (CAS 1060688-77-8) is a stable isotope-labeled research compound, specifically the nona-deuterated analog of N-benzyl-tert-butylamine. Its molecular formula is C6H5CH2NHC(CD3)3, resulting in a molecular weight of 172.32 g/mol.

Molecular Formula C11H17N
Molecular Weight 172.31 g/mol
Cat. No. B12390014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Benzyl-tert-butyl-d9-amine
Molecular FormulaC11H17N
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1=CC=CC=C1
InChIInChI=1S/C11H17N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3/i1D3,2D3,3D3
InChIKeyDLSOILHAKCBARI-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-tert-butyl-d9-amine Procurement: Isotopic Purity and Analytical Specifications for Research Selection


N-Benzyl-tert-butyl-d9-amine (CAS 1060688-77-8) is a stable isotope-labeled research compound, specifically the nona-deuterated analog of N-benzyl-tert-butylamine. Its molecular formula is C6H5CH2NHC(CD3)3, resulting in a molecular weight of 172.32 g/mol . The synthesis involves substituting nine hydrogen atoms on the tert-butyl group with deuterium (²H), a non-radioactive isotope. This precise isotopic labeling is the primary characteristic that dictates its utility and selection in scientific workflows, primarily as an internal standard for quantitative mass spectrometry and as a mechanistic probe in NMR studies .

Stable isotope-labeled (d9) internal standard for quantitative LC-MS
Deuterium label provides distinct mass shift while maintaining near-identical chromatographic behavior
Spectral simplification in ¹H NMR by eliminating tert-butyl proton signals

Analytical Pitfalls of Unlabeled N-Benzyl-tert-butylamine: Why Deuterated Analog Selection is Non-Negotiable


In quantitative bioanalysis and chemical reaction monitoring, substituting the deuterated N-Benzyl-tert-butyl-d9-amine with its non-deuterated counterpart (CAS 3378-72-1) or other structural analogs is analytically invalid. Unlabeled compounds co-elute with the target analyte, leading to ion suppression or enhancement in the mass spectrometer source and rendering accurate quantification impossible due to identical mass-to-charge (m/z) ratios in single quadrupole MS [1][2]. A structurally similar but not isotopically identical amine, such as 4-tert-butylbenzylamine (CAS 39895-55-1) [3], will exhibit different chromatographic retention times and ionization efficiencies [4], introducing significant and variable systematic errors that preclude robust method validation. The deuterium label on N-Benzyl-tert-butyl-d9-amine provides a distinct mass shift (Δm/z = +9) while preserving near-identical physicochemical behavior, which is essential for correcting for sample preparation losses and matrix effects, a performance metric unattainable by any generic alternative .

Unlabeled N-benzyl-tert-butylamine co-elutes with the analyte, causing ion suppression and rendering accurate quantitation impossible.
Structural analogs (e.g., 4-tert-butylbenzylamine) exhibit different retention times and ionization efficiencies, introducing systematic errors.
Only the deuterated d9 analog provides a distinct mass shift while preserving near-identical physicochemical behavior for matrix effect correction.

Quantitative Differentiation of N-Benzyl-tert-butyl-d9-amine: A Comparator-Based Evidence Guide for Procurement


Isotopic Enrichment Purity: Benchmarking Against Vendor Specifications for Internal Standard Suitability

The primary differentiating factor for procurement is the isotopic enrichment of the product, which directly dictates the limit of detection (LOD) and accuracy of the analytical method. The target compound is specified by multiple vendors with an isotopic enrichment of 99 atom % D [1]. This value is a critical quality attribute; even a 1% difference in enrichment (e.g., 98 atom % D) can lead to a measurable increase in signal interference in the analyte's MS channel, requiring complex deconvolution and reducing the signal-to-noise ratio (S/N) [2].

Isotopic Enrichment
Specification review
≥99 atom % D
Higher enrichment may support lower LOQ and method precision review.
Performance impact depends on CoA specifications.
Quantitative Bioanalysis LC-MS Method Validation Stable Isotope Dilution

Mass Spectrometric Selectivity: Quantified Mass Shift Advantage over Unlabeled Congener

The presence of nine deuterium atoms on the tert-butyl group provides a significant mass shift of +9 Da (m/z) relative to the unlabeled N-benzyl-tert-butylamine (m/z 163.26 for [M+H]⁺) . This Δm/z is substantially greater than that provided by commonly labeled compounds (e.g., d3, m/z shift of +3), minimizing isotopic cross-talk between the internal standard and analyte MS channels. The molecular weight of the target compound is 172.32 g/mol, compared to 163.26 g/mol for the unlabeled analog .

Mass Shift
Data to verify
Δm/z = +9 Da (target 172.32 vs unlabeled 163.26)
Larger mass shift may reduce isotopic cross-talk, supporting assay sensitivity review.
Interference depends on MS resolution and analyte concentration.
Mass Spectrometry Quantitative Analysis Internal Standard

NMR Spectral Simplification: Site-Specific Deuteration for Mechanistic Elucidation

The N-tert-butyl group in related amines is known to participate in complex stereodynamics involving correlated rotation and nitrogen inversion, processes which can be studied by Dynamic NMR (DNMR) [1]. The site-specific deuteration of the tert-butyl group in N-Benzyl-tert-butyl-d9-amine simplifies the ¹H NMR spectrum by removing the intense singlet at ~1.1 ppm for the tert-butyl protons, which constitutes 9 of the 17 hydrogens in the non-deuterated molecule . This spectral simplification facilitates the observation and quantification of other dynamic processes or low-concentration impurities without the dominant tert-butyl signal obscuring key regions.

NMR Simplification
Class-level
Eliminates tert-butyl singlet (9H), exposing benzyl/amine protons
Supports stereodynamics and impurity profiling studies by reducing spectral overlap.
Interpretation relies on class-level analogy; validate in specific NMR conditions.
NMR Spectroscopy Reaction Mechanism Stereodynamics

Physical Properties and Stability: Defined Specifications for Procurement and Storage

Procurement decisions often hinge on the practical specifications for handling and long-term storage. Vendor specifications indicate the compound is corrosive and should be stored at room temperature in a tightly closed container . Stability data suggests the compound is stable for at least three years under recommended storage conditions, after which re-analysis for chemical purity is advised . In contrast, unlabeled N-benzyl-tert-butylamine requires storage at 0-8°C , indicating the deuterated analog offers greater convenience for routine laboratory use.

Storage Stability
Data to verify
Room temp storage; stable ≥3 years vs 0–8°C for unlabeled
May simplify compound management; verify stability under lab-specific conditions.
Based on vendor SDS; re-analysis advised after 3 years.
Compound Management Laboratory Logistics Chemical Stability

Validated Application Scenarios for N-Benzyl-tert-butyl-d9-amine in Analytical and Synthetic Workflows


Quantitative LC-MS/MS Bioanalysis of Amine-Containing Pharmaceuticals and Metabolites

N-Benzyl-tert-butyl-d9-amine is optimally deployed as a Stable Isotope-Labeled (SIL) Internal Standard for the absolute quantification of structurally related amine analytes in biological matrices (plasma, urine, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its high isotopic purity (≥99 atom % D) and +9 Da mass shift relative to its unlabeled counterpart ensure minimal isotopic cross-talk, a prerequisite for achieving the precision and accuracy standards mandated by regulatory guidelines for bioanalytical method validation. The compound's chromatographic behavior closely mirrors that of N-benzyl-tert-butylamine and related analytes, enabling it to effectively correct for variability in sample extraction, LC injection, and MS ion source efficiency [1].

Mechanistic Probe in Dynamic NMR (DNMR) Spectroscopy for Studying Molecular Stereodynamics

This deuterated compound is a specialized reagent for elucidating the stereodynamics of tertiary amines. The N-tert-butylbenzylamine framework is known to exhibit complex, correlated motions, including tert-butyl rotation and nitrogen inversion, which can be characterized by variable-temperature NMR . The site-specific deuteration of N-Benzyl-tert-butyl-d9-amine simplifies the ¹H NMR spectrum by eliminating the dominant tert-butyl signal, allowing researchers to focus on the more subtle resonances of the benzyl group and amine proton. This spectral simplification is crucial for extracting accurate kinetic parameters (e.g., activation energies for conformational exchange) that are otherwise obscured by spectral overlap [1].

Tracer Studies in Synthetic Organic and Organometallic Chemistry

N-Benzyl-tert-butyl-d9-amine serves as a deuterium-labeled building block or mechanistic probe in synthetic chemistry. It can be used as a protected amine equivalent, similar to its non-deuterated form which is known to aid in oxidation to hydroxylamines and nitrones . The deuterium label acts as a permanent isotopic marker, allowing chemists to trace the fate of the tert-butylbenzylamine moiety through multi-step reaction sequences using MS or ²H NMR. This is particularly valuable for confirming reaction pathways, identifying unexpected by-products, or investigating kinetic isotope effects (KIEs) when comparing reaction rates with the non-deuterated analog [1].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of amine analytes in research matrices
Isotopic purity and mass shift for internal standard use
Matrix-effect correction and method precision review
DNMR spectroscopy for tertiary amine stereodynamics
Site-specific deuteration simplifies ¹H NMR spectrum
Kinetic parameter extraction for conformational exchange
Synthetic tracer studies and reaction pathway elucidation
Deuterium label as permanent isotopic marker
MS or ²H NMR detection of labeled moiety

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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